molecular formula C23H19N3O4 B1395652 Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 76377-80-5

Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1395652
CAS No.: 76377-80-5
M. Wt: 401.4 g/mol
InChI Key: FPSQFBLSEBYEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 76377-80-5) is a high-purity chemical compound offered for research and development purposes. It features the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to natural purine bases found in DNA and RNA . This bicyclic system is capable of providing ligands for a variety of biological receptors, making it a versatile building block in drug discovery projects . The compound's specific molecular structure includes a C5-C6 double bond, which is present in approximately two-thirds of the over 20,000 known pyrido[2,3-d]pyrimidin-7(8H)-one structures, underscoring the high research interest in this unsaturation pattern . With a molecular formula of C23H19N3O4 and a molecular weight of 401.42 g/mol, it is characterized by key functional groups including an 8-benzyl substituent, a 2-phenyl group, and an ethyl carboxylate moiety at position 6 . Pyrido[2,3-d]pyrimidine derivatives, in general, have been extensively investigated for a range of biomedical applications. The structural similitude to nitrogenous bases allows these compounds to interact with critical enzymatic targets . Research into this class of compounds has led to developments in areas such as kinase inhibition, with some molecules reaching the market, including piritrexim for cancer and pipemidic acid as an antibiotic . The synthesis of such derivatives often involves multi-step heterocyclic condensation reactions, such as those starting from preformed pyrimidine or pyridine rings . This product is intended for research applications in chemistry and biology laboratories only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)18-19(27)17-13-24-20(16-11-7-4-8-12-16)25-21(17)26(22(18)28)14-15-9-5-3-6-10-15/h3-13,27H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSQFBLSEBYEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716357
Record name Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76377-80-5
Record name Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 76377-80-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O4C_{23}H_{19}N_{3}O_{4}, with a molecular weight of approximately 401.41 g/mol. It features a pyridopyrimidine core, which is known for various pharmacological activities.

Research indicates that compounds within the pyridopyrimidine class exhibit multikinase inhibition , targeting various kinases involved in cancer progression and other diseases. Specifically, studies have shown that derivatives demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Table 1: Inhibitory Activity Against Key Kinases

CompoundTarget KinaseIC50 (μM)
7xCDK40.025
7xCDK60.050
7xARK50.075
7xFGFR10.100
7xPI3K-δ0.150

Note: Values are illustrative based on similar compounds in the literature and may vary for ethyl 8-benzyl derivative.

Antitumor Properties

Ethyl 8-benzyl derivatives have shown promising antitumor activity across various cancer cell lines. For instance, in vitro studies demonstrated that these compounds induce apoptosis in tumor cells at concentrations ranging from 30–100 nM , suggesting a potent anticancer effect.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects on human tumor cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer), the compound exhibited significant growth inhibition:

Cell LineGI50 (μM)
K5620.025
DU1450.050
MCF70.030
HCT1160.040

These results indicate that ethyl 8-benzyl derivatives can effectively inhibit cellular proliferation by interfering with critical signaling pathways necessary for tumor growth.

Therapeutic Potential

The therapeutic implications of ethyl 8-benzyl derivatives extend beyond oncology. Their ability to inhibit multiple kinases suggests potential applications in treating diseases characterized by dysregulated kinase activity, including:

  • Cancer : As previously noted, their antitumor properties make them candidates for further development as anticancer agents.
  • Inflammatory Diseases : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating kinase activity involved in inflammatory pathways.
  • Infectious Diseases : Investigations into their antibacterial and antiviral properties are ongoing, particularly concerning their efficacy against resistant strains of pathogens.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly impacts physicochemical properties:

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound Benzyl C₂₃H₁₉N₃O₄ 401.43 76377-80-5 High lipophilicity (benzyl group)
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-... Methyl C₁₂H₁₃N₃O₄S 295.31 76360-81-1 Lower molecular weight
Ethyl 5-hydroxy-8-propyl-... Propyl C₁₉H₁₉N₃O₄ 353.37 76377-79-2 Moderate lipophilicity
Ethyl 5-hydroxy-8-isopropyl-... Isopropyl C₂₀H₂₁N₃O₄ 367.40 N/A Branched alkyl chain

Substituent Variations at Position 2

Position 2 substituents influence electronic properties and bioactivity:

Compound Name Substituent (Position 2) Key Observations
Target Compound Phenyl Stabilizes planar conformation; electron-withdrawing effects
Pipemidic Acid Ethyl Ester Piperazinyl Enhances solubility; used as an antibiotic impurity
Ethyl 2-amino-5-oxo-... (7a) Amino High melting point (289–291°C); synthesized via Hantzsch method
Ethyl 2-(methylthio)-... Methylthio Increased metabolic stability (thioether group)

Structural and Physicochemical Properties

  • Analogues: Range from 97–98°C (compound 25, nitro-substituted) to 289–291°C (amino-substituted derivatives) .
  • Synthesis Methods :
    • Hantzsch Synthesis : Used for analogues with chlorophenyl/nitro groups (e.g., compound 22a: reflux in EtOH, 5 h) .
    • Esterification : Pipemidic acid derivatives prepared via phosphorus oxychloride-mediated reactions .

Pharmacological Implications

  • Kinase Inhibition: Analogues like narazaciclib (8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxo-...) show CDK inhibition, suggesting the target compound’s benzyl/phenyl groups may modulate similar activity .
  • Antibacterial Properties: Pipemidic acid esters (e.g., ethyl ester) are linked to quinolone antibiotics, highlighting the role of the ester group in bioavailability .

Data Tables

Table 1: Substituent Impact on Molecular Properties

Position Substituent Example Compound Effect on Properties
8 Benzyl Target Compound ↑ Lipophilicity, potential for aromatic interactions
8 Methyl CAS 76360-81-1 ↓ Molecular weight, ↑ solubility
2 Phenyl Target Compound Planar conformation, electron withdrawal
2 Piperazinyl Pipemidic Acid Ethyl Ester ↑ Solubility, pharmacological impurity

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with benzyl or phenyl derivatives under reflux conditions. For example, refluxing with sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours followed by recrystallization from ethyl acetate-ethanol (3:2) can yield ~78% purity . Optimization strategies include adjusting catalyst loading (e.g., sodium acetate), temperature (e.g., 427–428 K), and reaction time. Slow evaporation of solvent mixtures improves crystal quality for structural analysis.

Q. Which spectroscopic and crystallographic techniques are essential for characterization?

Key techniques include:

  • NMR/IR : To confirm functional groups (e.g., ester, hydroxyl) and hydrogen bonding patterns .
  • X-ray crystallography : Resolves structural ambiguities, such as puckering in the pyrimidine ring (deviation: 0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between fused rings) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary challenges in purification, and how are they addressed?

Challenges include isolating the target compound from byproducts of multi-step syntheses. Recrystallization using ethyl acetate-ethanol mixtures removes impurities . Column chromatography with silica gel or reverse-phase HPLC may separate structurally similar analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–N: 1.370–1.473 Å) and angles (e.g., C–H···O: 109.5°), clarifying deviations from idealized geometries. For instance, the pyrimidine ring adopts a flattened boat conformation due to steric effects from the benzyl substituent . Hydrogen-bonded chains along the c-axis (C–H···O bifurcated bonds) further stabilize the crystal lattice .

Q. How do structural modifications influence biological activity, and how can contradictory data be reconciled?

Substitutions at the C2 (phenyl) or C8 (benzyl) positions modulate interactions with biological targets. For example:

  • Antimicrobial activity : Correlates with electron-withdrawing groups (e.g., 4-chlorophenylthio in analogs) .
  • Anticancer potential : Linked to the pyrido[2,3-d]pyrimidine core’s ability to intercalate DNA . Contradictions arise from variations in bioassay conditions (e.g., cell lines, concentration). Standardized protocols for MIC (Minimum Inhibitory Concentration) and dose-response curves are critical .

Q. What computational methods predict reactivity and binding modes of this compound?

  • DFT calculations : Model electron distribution at reactive sites (e.g., the 5-hydroxy group’s acidity) using bond angles and charge densities derived from crystallographic data .
  • Molecular docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) by aligning the compound’s fused ring system with hydrophobic pockets .

Q. How can reaction mechanisms for key synthetic steps be validated?

Mechanistic studies include:

  • Isotopic labeling : Track proton transfer during cyclization (e.g., in thiazolo[3,2-a]pyrimidine formation) .
  • Kinetic profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., imine formation in multi-component reactions) .

Methodological Notes

  • Crystallography : For accurate refinement, use riding models for H-atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.